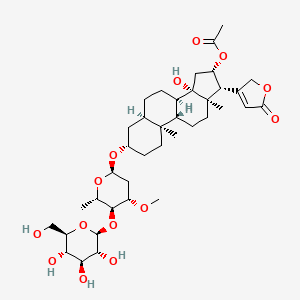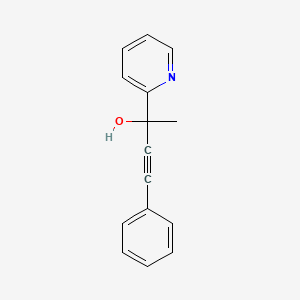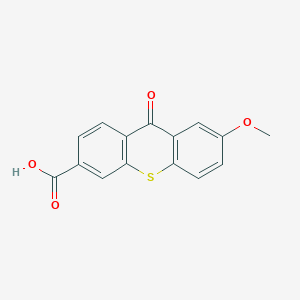
Urechitoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It belongs to the class of cardenolides, which are known for their potent biological activities, particularly in the cardiovascular system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urechitoxin involves the glycosylation of oleandrigenin with a sugar moiety. The reaction typically requires the use of a glycosyl donor and an acid catalyst under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources like Nerium oleander. The plant material is processed to isolate the glycoside, which is then purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Urechitoxin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the glycosidic linkage.
Substitution: Substitution reactions can occur at the sugar moiety or the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products: The major products formed from these reactions include modified glycosides and altered steroid structures, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Urechitoxin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and steroid chemistry.
Biology: this compound is studied for its effects on cellular processes, particularly in the cardiovascular system.
Medicine: It has potential therapeutic applications in treating heart conditions due to its cardiotonic properties.
Industry: this compound is used in the development of bioactive compounds for pharmaceuticals.
Wirkmechanismus
Urechitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and can be beneficial in treating heart failure. The molecular targets include the sodium-potassium pump and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Oleandrin: Another cardenolide with similar cardiotonic properties.
Digitoxin: A well-known cardiac glycoside used in heart failure treatment.
Ouabain: A potent inhibitor of the sodium-potassium ATPase enzyme.
Uniqueness: Urechitoxin is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its distinct structure allows for targeted interactions with molecular pathways involved in cardiac function .
Eigenschaften
CAS-Nummer |
56774-61-9 |
|---|---|
Molekularformel |
C38H58O14 |
Molekulargewicht |
738.9 g/mol |
IUPAC-Name |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C38H58O14/c1-18-34(52-35-33(44)32(43)31(42)27(16-39)51-35)25(46-5)14-29(48-18)50-22-8-10-36(3)21(13-22)6-7-24-23(36)9-11-37(4)30(20-12-28(41)47-17-20)26(49-19(2)40)15-38(24,37)45/h12,18,21-27,29-35,39,42-45H,6-11,13-17H2,1-5H3/t18-,21+,22-,23-,24+,25-,26-,27+,29-,30-,31+,32-,33+,34-,35-,36-,37+,38-/m0/s1 |
InChI-Schlüssel |
ITYAEKHTQKSNBZ-LZDXGJHISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)












